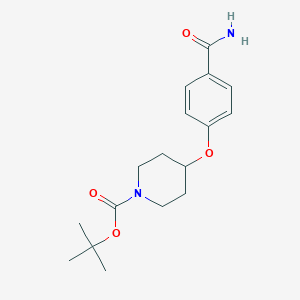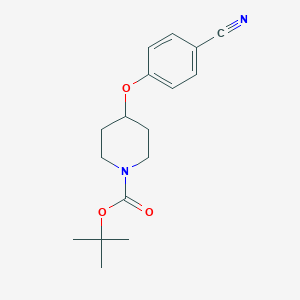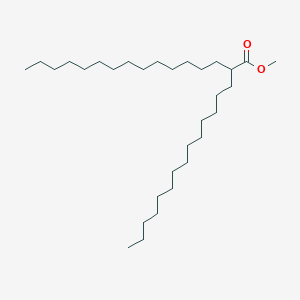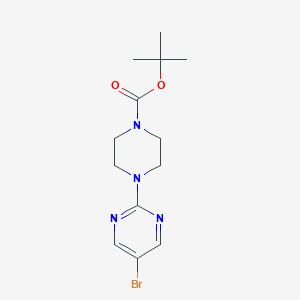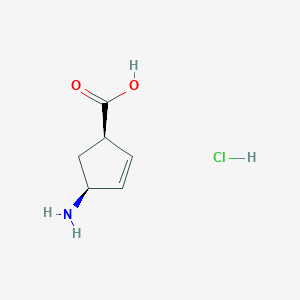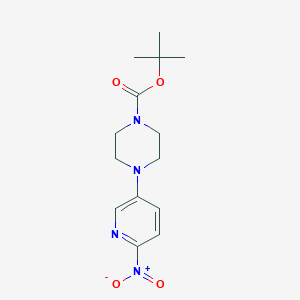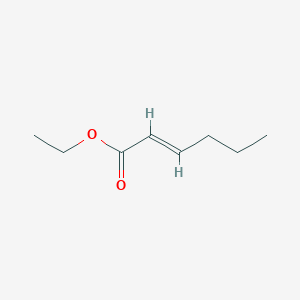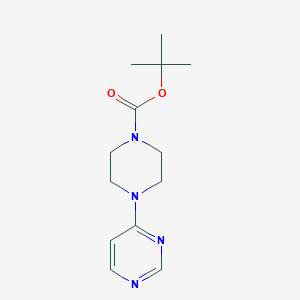
4-Formyl-1H-pyrazole-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, also known as TBFPC, is an organometallic compound that has become increasingly important in recent years due to its various applications in scientific research. TBFPC is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Furthermore, it is also used as a catalyst in organic synthesis, as well as in the synthesis of cyclic compounds. TBFPC has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Intermédiaires de Synthèse Organique
4-Formyl-1H-pyrazole-1-carboxylate de tert-butyle: est largement utilisé comme intermédiaire en synthèse organique. Son groupe formyle est réactif et peut être impliqué dans diverses réactions chimiques, ce qui en fait un bloc de construction polyvalent pour la construction de molécules complexes. Par exemple, il peut subir une formylation de Vilsmeier-Haack, qui est essentielle pour introduire des fonctionnalités aldéhydes dans les composés hétérocycliques .
Recherche Pharmaceutique
En recherche pharmaceutique, ce composé sert de précurseur pour la synthèse de candidats médicaments potentiels. Son noyau pyrazole est un motif commun dans de nombreux agents thérapeutiques, et les modifications au niveau du groupe formyle peuvent conduire à de nouveaux composés présentant une activité biologique. Il est particulièrement pertinent dans le développement de médicaments anti-inflammatoires et analgésiques .
Mécanisme D'action
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyrazole carboxylase, which catalyzes the carboxylation of pyrazole derivatives . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations. Additionally, this compound may interact with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
The effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the PI3K/AKT/mTOR pathway . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s formyl group allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as refrigeration, but may degrade over time when exposed to light or higher temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function.
Dosage Effects in Animal Models
The effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as pyrazole carboxylase and other cofactors, influencing the conversion of pyrazole derivatives into various metabolites . These interactions can affect the levels of specific metabolites within cells, thereby altering the overall metabolic flux.
Transport and Distribution
The transport and distribution of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Propriétés
IUPAC Name |
tert-butyl 4-formylpyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRMQQRHHCMKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630938 |
Source


|
| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821767-61-7 |
Source


|
| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
